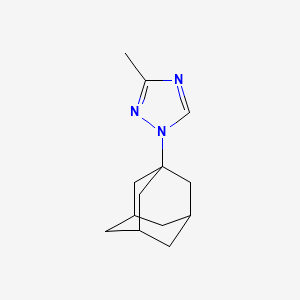
N-butyl-4-(2,3-dimethylphenoxy)-1-butanamine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-butyl-4-(2,3-dimethylphenoxy)-1-butanamine, also known as DMXB-A, is a synthetic compound that is used in scientific research. It belongs to the class of compounds known as nicotinic acetylcholine receptor agonists and is a potent activator of the α7 nicotinic acetylcholine receptor. This receptor is involved in a variety of physiological processes, including learning and memory, attention, and inflammation. In
Mécanisme D'action
N-butyl-4-(2,3-dimethylphenoxy)-1-butanamine is a potent activator of the α7 nicotinic acetylcholine receptor. Activation of this receptor leads to an influx of calcium ions into the cell, which triggers a variety of downstream signaling pathways. These pathways are involved in a variety of physiological processes, including learning and memory, attention, and inflammation.
Biochemical and Physiological Effects
This compound has been shown to enhance cognitive function in animal models. It has also been shown to have anti-inflammatory effects and may have potential therapeutic applications in the treatment of inflammatory disorders.
Avantages Et Limitations Des Expériences En Laboratoire
N-butyl-4-(2,3-dimethylphenoxy)-1-butanamine is a useful tool for studying the α7 nicotinic acetylcholine receptor and its role in various physiological processes. Its relatively simple synthesis method and potent activity make it a valuable compound for scientific research. However, this compound is not without limitations. Its effects on humans are not well understood, and further research is needed to determine its potential therapeutic applications.
Orientations Futures
There are several potential future directions for research on N-butyl-4-(2,3-dimethylphenoxy)-1-butanamine. One area of interest is its potential therapeutic applications in the treatment of cognitive disorders such as Alzheimer's disease. Another area of interest is its potential anti-inflammatory effects and its potential use in the treatment of inflammatory disorders. Further research is also needed to determine the safety and efficacy of this compound in humans and to explore its potential use in combination with other compounds.
Méthodes De Synthèse
N-butyl-4-(2,3-dimethylphenoxy)-1-butanamine is synthesized by reacting 2,3-dimethylphenol with butylamine in the presence of a catalyst. The resulting product is then reacted with 4-bromobutan-1-ol to yield this compound. The synthesis of this compound is relatively simple and can be performed in a laboratory setting.
Applications De Recherche Scientifique
N-butyl-4-(2,3-dimethylphenoxy)-1-butanamine is primarily used in scientific research to study the α7 nicotinic acetylcholine receptor. This receptor is involved in a variety of physiological processes, including learning and memory, attention, and inflammation. This compound has been shown to enhance cognitive function in animal models and may have potential therapeutic applications in the treatment of cognitive disorders such as Alzheimer's disease.
Propriétés
IUPAC Name |
N-butyl-4-(2,3-dimethylphenoxy)butan-1-amine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H27NO/c1-4-5-11-17-12-6-7-13-18-16-10-8-9-14(2)15(16)3/h8-10,17H,4-7,11-13H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DSSHOUHDMDIWMH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCNCCCCOC1=CC=CC(=C1C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H27NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
249.39 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

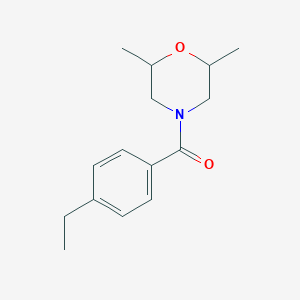
![N-{4-[(4-anilino-2-methyl-3,4-dihydro-1(2H)-quinolinyl)sulfonyl]phenyl}acetamide](/img/structure/B5199539.png)
![N-(4-{[(2,4-dichlorophenyl)amino]carbonyl}phenyl)-2-thiophenecarboxamide](/img/structure/B5199542.png)

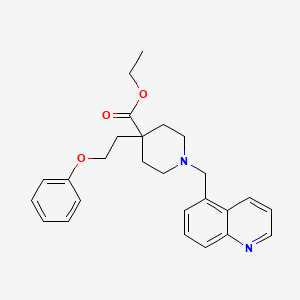
![N-[(1,5-dimethyl-1H-pyrazol-4-yl)methyl]-2-methoxy-N-{[1-(2-methoxybenzyl)-4-piperidinyl]methyl}ethanamine](/img/structure/B5199564.png)
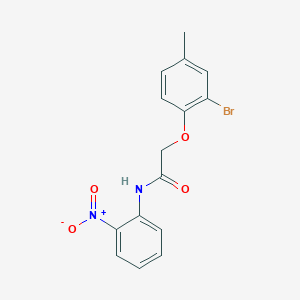

![5-(1-cyclohexen-1-ylacetyl)-3-(2-fluorophenyl)-4,5,6,7-tetrahydroisoxazolo[4,5-c]pyridine](/img/structure/B5199584.png)
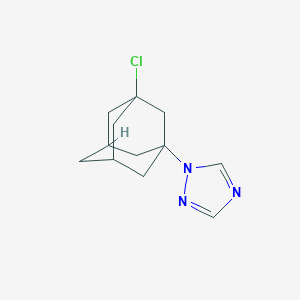
![N-ethyl-2,6-dimethyl-N-({1-[2-(2-methylphenyl)ethyl]-4-piperidinyl}methyl)-4-pyrimidinecarboxamide](/img/structure/B5199608.png)
![N-[1-[(tert-butylamino)carbonyl]-2-(2-furyl)vinyl]-4-methylbenzamide](/img/structure/B5199620.png)
